molecular formula C6H7BrN2O2 B2424762 2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid CAS No. 1354706-87-8

2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2424762
CAS No.: 1354706-87-8
M. Wt: 219.038
InChI Key: YEVUGABBJCMULV-UHFFFAOYSA-N
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Description

2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with a bromine atom at the third position and a propanoic acid group at the second position

Properties

IUPAC Name

2-(3-bromopyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-4(6(10)11)9-3-2-5(7)8-9/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVUGABBJCMULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid
  • 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid
  • 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Uniqueness

2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid is unique due to the specific positioning of the bromine atom and the propanoic acid group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Biological Activity

2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a brominated pyrazole moiety, which is known for its reactivity and ability to interact with various biological targets. The following sections will explore the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C7H8BrN3O2
  • Structural Features : The compound consists of a propanoic acid group attached to a pyrazole ring substituted at the 3-position with a bromine atom. This substitution plays a crucial role in the compound's biological activity.

The biological activity of this compound is believed to be linked to its ability to interact with specific enzymes or receptors. The presence of the bromine atom may enhance its binding affinity, modulating the activity of these targets. While detailed mechanisms are still under investigation, preliminary studies suggest that this compound may act as an inhibitor or modulator in various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. It has been evaluated for its effectiveness against various bacterial strains, particularly antibiotic-resistant pathogens.

Compound Activity MIC (µg/mL) Target Organisms
This compoundModerate antibacterial32 - 512Staphylococcus aureus, E. coli
Pyrazole derivatives (general)Broad-spectrum antibacterialVariesGram-positive and Gram-negative bacteria

In particular, compounds related to this structure have shown activity against Acinetobacter baumannii, a significant concern in antibiotic resistance .

Anti-inflammatory Activity

The pyrazole ring system is well-known for its anti-inflammatory properties. Compounds derived from this structure have been reported to exhibit significant inhibition of inflammatory mediators, making them potential candidates for treating inflammatory diseases. For example, some pyrazole derivatives have been tested in models of carrageenan-induced edema and demonstrated comparable efficacy to established anti-inflammatory drugs like indomethacin .

Study on Antibiotic Adjuvants

A study published in December 2022 explored the role of pyrazole compounds as antibiotic adjuvants. The research synthesized a series of pyrazole derivatives and evaluated their antibacterial properties against multidrug-resistant strains. Notably, some compounds exhibited synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant pathogens .

Evaluation of Antimicrobial Properties

In another study focusing on the synthesis of new pyrazole derivatives, researchers tested their antimicrobial activity using agar diffusion and broth microdilution methods. Compounds related to this compound showed varying degrees of antibacterial activity, with some achieving MIC values as low as 16 µg/mL against specific strains .

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